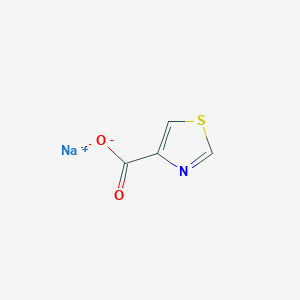

Sodium 1,3-thiazole-4-carboxylate

Vue d'ensemble

Description

Sodium 1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C4H2NNaO2S and its molecular weight is 151.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Sodium 1,3-thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could potentially influence its interaction with its targets.

Biochemical Pathways

They can also stimulate or block receptors in biological systems . The exact pathways affected would depend on the specific targets of this compound.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of this compound.

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The exact effects would depend on the specific targets and pathways affected by this compound.

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the solubility of thiazole in different solvents could influence the compound’s action in different physiological environments.

Analyse Biochimique

Biochemical Properties

Thiazole-based compounds, including Sodium 1,3-thiazole-4-carboxylate, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in several ways, such as acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole-based compounds have been reported to have cytotoxic activity on human tumor cell lines .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, thiazole-based compounds have been shown to modulate the activity of many enzymes involved in metabolism .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It can interact with enzymes or cofactors and may affect metabolic flux or metabolite levels

Activité Biologique

Sodium 1,3-thiazole-4-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the context of antiparasitic and antimicrobial properties. This article synthesizes current research findings, case studies, and data on the biological activity of this compound, highlighting its potential applications in medicinal chemistry.

Overview of 1,3-Thiazole Derivatives

1,3-Thiazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antitumor, and antiparasitic effects. The structural versatility of these compounds allows for modifications that enhance their pharmacological profiles. This compound specifically has been studied for its efficacy against various pathogens, including Trypanosoma cruzi and Leishmania spp., which are responsible for significant tropical diseases.

Antiparasitic Activity

Case Studies and Research Findings:

-

In Vitro Efficacy Against T. cruzi :

Research indicates that this compound exhibits significant trypanocidal activity. A study evaluated several thiazole derivatives against T. cruzi, revealing that compounds with similar structures showed IC50 values as low as 0.83 μM with negligible cytotoxicity to mammalian cells (CC50 > 50 μM) . -

Mechanisms of Action :

The mechanisms by which this compound exerts its effects include inducing necrosis and apoptosis in T. cruzi parasites. Scanning electron microscopy (SEM) analysis demonstrated morphological changes in the parasites upon treatment, indicating a disruption of cellular integrity . -

Combination Therapies :

Further studies have explored the use of this compound in combination with other agents to enhance its efficacy against T. cruzi. For instance, a recent study highlighted the compound's synergistic effects when used alongside low-cost drugs in murine models of Chagas disease .

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent:

-

Antibacterial Properties :

In vitro studies have demonstrated that thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this compound exhibited minimum inhibitory concentration (MIC) values ranging from 8 μg/mL to higher values depending on the specific bacterial strain tested . -

Biofilm Inhibition :

Additionally, these compounds have been noted for their ability to inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, which is crucial for treating infections that are resistant to conventional therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Compound Structure | Biological Activity | IC50 Value |

|---|---|---|

| This compound | Trypanocidal | ~0.83 μM |

| Thiazole derivative A | Antibacterial (E. coli) | 8 μg/mL |

| Thiazole derivative B | Antileishmanial | IC50 < 10 μM |

This table summarizes key findings regarding the structure-activity relationships observed in various studies.

Applications De Recherche Scientifique

Organic Synthesis

Sodium 1,3-thiazole-4-carboxylate serves as an important building block in organic synthesis. Its derivatives are utilized in the preparation of various pharmaceuticals and agrochemicals.

- Peptide Synthesis : The compound is noted for its high yield in peptide synthesis, making it a valuable reagent in biochemistry and molecular biology . It acts as an organic buffer, facilitating reactions that require precise pH control.

- Synthesis of Thiazole Derivatives : Research has shown that thiazole derivatives exhibit a wide range of biological activities. This compound is often modified to create novel compounds with enhanced properties . For example, studies have demonstrated its utility in synthesizing compounds that mimic the action of naturally occurring antibiotics .

Medicinal Chemistry

The medicinal applications of this compound are particularly noteworthy.

- Antimicrobial Activity : Compounds derived from this compound have been identified as effective against various pathogens, including Mycobacterium tuberculosis. Modifications to the thiazole structure can lead to increased potency and novel mechanisms of action .

- Antioxidant Properties : The thiol group present in the compound is known for its radical scavenging abilities, which can protect biological systems from oxidative stress. This property is beneficial in developing supplements for animal feed and in formulations aimed at enhancing plant health .

Agricultural Applications

This compound has significant implications in agriculture.

- Agrochemical Formulations : The compound is used in the formulation of agrochemicals that promote plant health by providing protective benefits against biotic and abiotic stresses. It has been shown to enhance the efficacy of various agricultural products due to its antioxidant properties .

Table 2: Synthesis Methods for Thiazole Derivatives

Propriétés

IUPAC Name |

sodium;1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S.Na/c6-4(7)3-1-8-2-5-3;/h1-2H,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSROCMPMLGILQG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-96-6 | |

| Record name | sodium 1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.